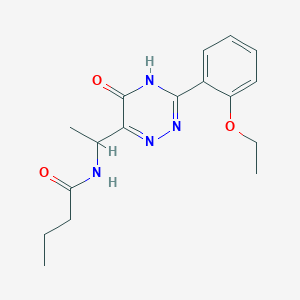

N-(1-(3-(2-Ethoxyphenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)butyramide

Description

N-(1-(3-(2-Ethoxyphenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)butyramide is a triazinone derivative featuring a 1,2,4-triazin-5-one core substituted with a 2-ethoxyphenyl group at position 3 and a butyramide-functionalized ethyl chain at position 4. This compound is a key intermediate in synthesizing vardenafil, a potent phosphodiesterase-5 (PDE5) inhibitor used to treat erectile dysfunction . Its structure integrates a lipophilic butyramide group and an ethoxyphenyl moiety, which are critical for binding to the PDE5 active site. The synthesis involves the acylation of a triazinone precursor with o-ethoxybenzamidine hydrochloride, followed by hydrazine-mediated cyclization and purification steps .

Properties

IUPAC Name |

N-[1-[3-(2-ethoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]ethyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-4-8-14(22)18-11(3)15-17(23)19-16(21-20-15)12-9-6-7-10-13(12)24-5-2/h6-7,9-11H,4-5,8H2,1-3H3,(H,18,22)(H,19,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQIKSBMRFTURW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC(C)C1=NN=C(NC1=O)C2=CC=CC=C2OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method One: Sulfonation and Subsequent Amide Formation

This method involves the following key steps:

Chlorosulfonation of Orthoethoxybenzamide:

- Orthoethoxybenzamide (33.0 g, 0.20 mol) is added in batches to a cooled mixture of chlorosulfonic acid (60 mL) and thionyl chloride (20 mL) under an ice bath, maintaining the temperature below 20°C.

- The reaction progress is monitored by TLC until completion.

- The reaction mixture is then poured into chopped ice to precipitate a white solid.

- The product is extracted with dichloromethane (200 mL).

Formation of the Target Compound:

- The intermediate compound (formula III) is then reacted with butyryl chloride under controlled temperature conditions (below 5°C) in an ice-salt bath.

- The reaction is maintained for 2 hours, followed by solvent evaporation under reduced pressure.

- The pH is adjusted to 1.0 using 6 mol/L hydrochloric acid, and ethyl acetate is added for extraction.

Method Two: Chloro-Sulfonation and Alkali-Mediated Reaction

An alternative method involves:

Reaction with N-Ethylpiperazine in Presence of Alkali:

- The chloro-sulfonated product is reacted with N-ethylpiperazine in an organic solvent in the presence of an alkali.

- Suitable solvents include methanol, ethanol, n-propanol, isopropanol, ethyl acetate, acetone, and especially dichloromethane.

- Alkalis used can be organic amines (e.g., triethylamine), metal salts of amines, hydroxides, carbonates, or bicarbonates. Preferred alkalis are triethylamine, sodium carbonate, and sodium bicarbonate.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Solvent(s) | Notes |

|---|---|---|---|---|---|

| Chlorosulfonation | Orthoethoxybenzamide + chlorosulfonic acid + SOCl2 | < 20°C | Until TLC completion | Dichloromethane | Ice bath used to control exothermic reaction |

| Reaction with N-ethylpiperazine | N-ethylpiperazine | 0–25°C | 30 min (ice bath) + 1 h (RT) | Dichloromethane | Reaction sensitive to moisture; controlled temperature essential |

| Acylation with butyryl chloride | Butyryl chloride + compound III | < 5°C | 2 hours | Acetone | Slow addition under ice bath to control exotherm |

| pH Adjustment and Extraction | 6 mol/L HCl, ethyl acetate | Room temperature | - | Ethyl acetate | pH adjusted to 1.0 for extraction |

| Chloro-sulfonation (alt. method) | Compound V + chlorosulfonic acid | −20 to 60°C (prefer −5 to 5°C) | - | Dichloromethane, chloroform, or ethyl acetate | Temperature control critical for yield and purity |

| Reaction with N-ethylpiperazine + alkali | N-ethylpiperazine + alkali (e.g., triethylamine) | Room temperature | - | Methanol, ethanol, dichloromethane, acetone | Alkali neutralizes HCl formed, improves yield |

Research Findings and Optimization Notes

- Yield Improvement: Replacement of chlorosulfonic acid with thionyl chloride in the sulfonation step significantly increases the yield and reduces purification time.

- Temperature Control: Maintaining low temperatures during chlorosulfonation and acylation steps is critical to prevent side reactions and degradation of sensitive intermediates.

- Solvent Selection: Dichloromethane is preferred for the sulfonation and amine substitution steps due to its ability to dissolve reactants and facilitate reaction kinetics.

- Alkali Use: The presence of alkali during the reaction of the chloro-sulfonated intermediate with N-ethylpiperazine neutralizes acidic byproducts, enhancing reaction efficiency and product purity.

- Purification: Activated carbon treatment and recrystallization from ethanol/ethyl acetate mixtures are effective for decolorization and obtaining high-purity final product.

Summary Table of Key Intermediates and Reagents

| Compound/Intermediate | Role in Synthesis | Key Reagents/Conditions |

|---|---|---|

| Orthoethoxybenzamide | Starting material for sulfonation | Chlorosulfonic acid, thionyl chloride, ice bath |

| Chloro-sulfonated product | Intermediate for amine substitution | N-ethylpiperazine, alkali, organic solvent |

| Compound III | Target intermediate for acylation | Butyryl chloride, acetone, low temperature |

| Final product | N-(1-(3-(2-Ethoxyphenyl)-5-oxo-1,2,4-triazin-6-yl)ethyl)butyramide | Purification by recrystallization |

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-(2-Ethoxyphenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)butyramide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

N-(1-(3-(2-Ethoxyphenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)butyramide has several scientific research applications:

Chemistry: Used as a reference standard and impurity marker in analytical chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its role as an impurity in pharmaceutical formulations, particularly in the synthesis of Vardenafil.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1-(3-(2-Ethoxyphenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)butyramide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Vardenafil Intermediates

- N-{1-[3-(2-Ethoxy-5-(4-ethylpiperazinyl)sulfonylphenyl)-4,5-dihydro-5-oxo-1,2,4-triazin-6-yl]ethyl}butyramide Structural Differences: Incorporates a 4-ethylpiperazinylsulfonylphenyl group instead of the simple 2-ethoxyphenyl substituent. This modification enhances solubility and target affinity. Synthesis: Utilizes ethanol-mediated reflux with a sulfonated phenyltriazinone precursor, achieving a 71.6% yield . Application: Direct precursor to vardenafil, highlighting the role of sulfonyl and piperazinyl groups in optimizing pharmacokinetics .

Sulfamoylphenyl Butyramides (Compounds 5a–5d)

- Structural Features : Replace the ethoxyphenyl group with a sulfamoylphenyl moiety (e.g., (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a)) .

- Synthesis : Acylation with butyryl chloride under mild conditions (0°C to ambient temperature), yielding 45–51% after column chromatography .

Heterocyclic Crown Ether-Triazinone Hybrids

- 3-(1-Acetyl-5-oxo-3-phenyl-1,4,5,6-tetrahydro-1,2,4-triazin-6-yl)benzo-12-crown-4 (10a) Structural Differences: Incorporates a benzo-12-crown-4 ether, enabling cation-binding properties absent in the target compound. Synthesis: Requires trifluoroacetic anhydride for acylation and crown ether coupling, followed by methanol recrystallization . Applications: Explored in ion-selective sensors, contrasting with the pharmacological focus of the target compound .

Antimicrobial Triazinone Derivatives

- N-[2-(5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)phenyl]pivalamide (Compound 2) Structural Differences: Features a thioxo group at position 3 and a pivalamide substituent instead of butyramide. Activity: Demonstrates antimicrobial effects against Pseudomonas aeruginosa and Bacillus subtilis, whereas the target compound lacks reported antimicrobial activity . Synthesis: Achieved via t-butyl chloride reaction (76% yield), emphasizing the role of thioxo groups in bioactivity .

Thiadiazole-Coumarin Hybrids

- 3-(1-((5-Acetyl-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)-6-methyl-2H-chromen-2-one (11a) Structural Differences: Combines a thiadiazole ring with a coumarin scaffold, diverging from the triazinone core. Physical Properties: Higher melting point (214–216°C) due to extended conjugation and crystallinity . Synthesis: Relies on multi-component reactions under acidic conditions, contrasting with the stepwise acylation used for the target compound .

Comparative Data Table

Key Research Findings

Regioselectivity in Acylation: Unlike N-2-acylated triazinones (e.g., compound 10 in ), the target compound’s acylation at the ethyl side chain avoids intramolecular hydrogen bonding, favoring pharmacological utility over stability .

Impact of Substituents : The ethoxyphenyl group in the target compound enhances lipophilicity and target binding compared to sulfamoylphenyl analogs (e.g., 5a), which prioritize polarity .

Synthetic Efficiency: The target compound’s synthesis (71.6% yield in optimized steps) outperforms crown ether-triazinone hybrids (e.g., 10a), which require complex purification .

Biological Activity

N-(1-(3-(2-Ethoxyphenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)butyramide is a compound with significant potential in medicinal chemistry. Its structure incorporates a triazine moiety, which is known for various biological activities. This article explores its biological activity, including pharmacological effects and potential therapeutic applications.

- Molecular Formula : C17H22N4O3

- Molecular Weight : 330.38 g/mol

- CAS Number : 927690-90-2

Structural Characteristics

The compound features a butyramide group linked to a triazine derivative with an ethoxyphenyl substituent, contributing to its unique biological properties.

Antitumor Activity

Research indicates that compounds containing triazine structures exhibit antitumor properties. For instance, derivatives similar to this compound have been shown to inhibit tumor growth in various cancer cell lines.

Case Study: In Vitro Studies

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that the compound significantly reduced cell viability at concentrations of 10 µM and above. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 8.5 | Induction of apoptosis |

| HeLa | 10.2 | Cell cycle arrest at G1 phase |

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, the compound exhibited a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Experimental Findings

In a study using carrageenan-induced paw edema in rats:

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| N-(1-(3-(2-Ethoxyphenyl)-5-oxo... | 45 |

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. In particular, it was effective against Staphylococcus aureus and Escherichia coli.

Minimum Inhibitory Concentration (MIC)

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The biological activities of this compound are believed to be mediated through several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor proliferation and inflammatory processes.

- Modulation of Signaling Pathways : It appears to interfere with signaling pathways related to cell survival and apoptosis.

- Antioxidant Properties : The ethoxyphenyl group may contribute to antioxidant activity, reducing oxidative stress in cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.